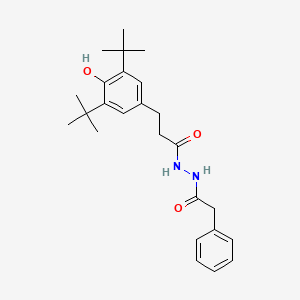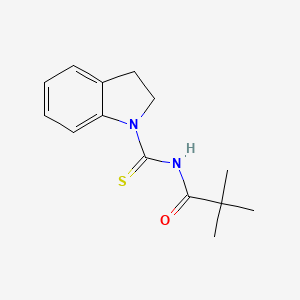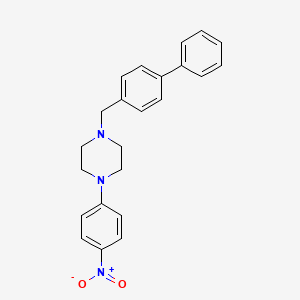
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide, also known as DPPH, is a synthetic antioxidant compound. It is widely used in scientific research for its potential therapeutic effects on various diseases.
Mechanism of Action
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also activates various antioxidant enzymes, including superoxide dismutase and catalase. The exact mechanism of action of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide on other diseases is still being investigated.
Biochemical and Physiological Effects:
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide has been shown to reduce oxidative stress and inflammation in various animal models. It also improves glucose metabolism and insulin sensitivity in diabetic animals. In addition, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide has been shown to inhibit the growth and metastasis of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide is its high stability, which allows for long-term storage and ease of use in experiments. However, its low solubility in water can limit its application in aqueous systems. In addition, the high cost of synthesis and purification can be a limitation for some researchers.
Future Directions
Future research on 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide could focus on its potential therapeutic effects on other diseases, such as cardiovascular disease and neurodegenerative diseases. The development of more efficient synthesis methods and derivatives of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide could also enhance its therapeutic potential. Furthermore, investigating the pharmacokinetics and pharmacodynamics of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide could provide insights into its optimal dosage and administration route.
Synthesis Methods
The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with phenylacetic acid hydrazide in the presence of acetic anhydride. The resulting compound is then purified through recrystallization. The purity and yield of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide can be improved by optimizing the reaction conditions.
Scientific Research Applications
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide has been extensively studied for its potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and diabetes. Its antioxidant properties have been shown to protect cells from oxidative stress, which is implicated in the pathogenesis of these diseases. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide has also been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
properties
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N'-(2-phenylacetyl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O3/c1-24(2,3)19-14-18(15-20(23(19)30)25(4,5)6)12-13-21(28)26-27-22(29)16-17-10-8-7-9-11-17/h7-11,14-15,30H,12-13,16H2,1-6H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAWZLJOSKLEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NNC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-quinolinecarbohydrazide](/img/structure/B5173952.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5173956.png)
![N-[2-(tert-butylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5173962.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173983.png)
![4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide](/img/structure/B5173991.png)


![2-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1,3-benzoxazole](/img/structure/B5174037.png)
![2-(dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-1-carboxylate hydrochloride](/img/structure/B5174040.png)


![3-[(4-iodophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5174057.png)
![N-benzyl-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5174063.png)